![molecular formula C27H24N2O3 B2840069 N-[2-(6,7-二甲基-2-氧代-1H-喹啉-3-基)乙基]-9H-黄色素-9-甲酸酯 CAS No. 851403-30-0](/img/no-structure.png)

N-[2-(6,7-二甲基-2-氧代-1H-喹啉-3-基)乙基]-9H-黄色素-9-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

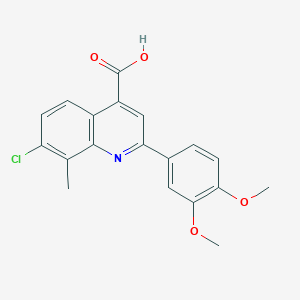

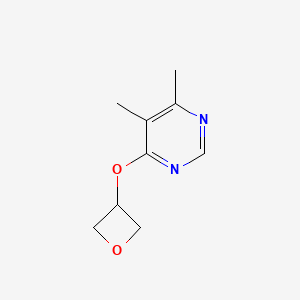

“N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide” is a chemical compound that contains a quinoline and xanthene moiety . Quinolines and xanthenes are both aromatic compounds and have been widely studied for their biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, a xanthene ring, and an amide group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. The quinoline and xanthene moieties might undergo electrophilic substitution reactions, while the amide group might participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule.科学研究应用

抗癌研究

已广泛研究了包括与所讨论化学物质类似的结构在内的咔酰胺衍生物的合成和细胞毒性活性。此类化合物已显示出对多种癌细胞系(包括小鼠 P388 白血病、刘易斯肺癌和人 Jurkat 白血病细胞系)具有有效的细胞毒性。这些化合物的生长抑制特性显着,其中一些具有小于 10 nM 的 IC(50) 值,表明它们作为有效抗癌剂的潜力。针对小鼠结肠肿瘤的体内试验也显示出有希望的结果,某些衍生物被证明在低剂量下具有治愈作用 (Deady 等人,2003)。

分子相互作用与药物设计

对喹啉和喹啉酮咔酰胺的分子相互作用的研究,包括 X 射线晶体学研究,为抗癌剂的设计提供了宝贵的见解。这些化合物的结构确认,包括它们的顺式构象和分子内氢键的存在,有助于理解它们的生物活性和作为候选药物的潜力 (Matiadis 等人,2013)。

新型化合物的合成

N-吡啶-2-基甲基和 N-喹啉-2-基甲基取代的乙烷-1,2-二胺的合成引入了具有将治疗剂(如一氧化氮 (NO))靶向递送至肿瘤等生物位点的潜力的化合物。这项研究说明了喹啉-2-基衍生物在为特定治疗应用创建复合物方面的多功能性 (Yang 等人,2017)。

药理学应用

喹喔啉-2-咔酰胺已被合成并评估为 5 羟色胺 3 型 (5-HT3) 受体拮抗剂,展示了咔酰胺衍生物在管理抑郁症等疾病中的药理学应用。这项研究突出了喹喔啉-2-咔酰胺在神经精神疾病中的治疗潜力 (Mahesh 等人,2011)。

作用机制

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide involves the reaction of 6,7-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid with 2-aminoethyl methacrylate followed by cyclization with 9H-xanthene-9-carbonyl chloride to form the final product.", "Starting Materials": [ "6,7-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid", "2-aminoethyl methacrylate", "9H-xanthene-9-carbonyl chloride", "DMF (N,N-dimethylformamide)", "Et3N (triethylamine)", "DCM (dichloromethane)", "NaHCO3 (sodium bicarbonate)", "NaCl (sodium chloride)", "Na2SO4 (sodium sulfate)", "HCl (hydrochloric acid)", "NaOH (sodium hydroxide)", "Ice" ], "Reaction": [ "Step 1: 6,7-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid is reacted with 2-aminoethyl methacrylate in DMF with Et3N as a catalyst to form N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylprop-2-enamide.", "Step 2: The product from step 1 is dissolved in DCM and treated with 9H-xanthene-9-carbonyl chloride and Et3N to form N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide.", "Step 3: The final product is purified by column chromatography using a mixture of DCM and methanol as the eluent. The product is then dried over Na2SO4 and recrystallized from methanol to obtain a pure compound.", "Step 4: The purity of the final product is confirmed by NMR and mass spectrometry analysis.", "Step 5: The final product is stored at -20°C until further use." ] } | |

CAS 编号 |

851403-30-0 |

分子式 |

C27H24N2O3 |

分子量 |

424.5 |

IUPAC 名称 |

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide |

InChI |

InChI=1S/C27H24N2O3/c1-16-13-19-15-18(26(30)29-22(19)14-17(16)2)11-12-28-27(31)25-20-7-3-5-9-23(20)32-24-10-6-4-8-21(24)25/h3-10,13-15,25H,11-12H2,1-2H3,(H,28,31)(H,29,30) |

InChI 键 |

PZMVTSSBKKXHDE-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-Ethylbenzo[d]thiazole-6-carbonyl)-1-(thiazol-2-yl)piperazin-2-one](/img/structure/B2839987.png)

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-11-yl}prop-2-en-1-one](/img/structure/B2839988.png)

![N-(3-fluorophenyl)-2-((6-(3-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2839989.png)

![2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2840000.png)

![Tert-butyl 4-[9H-fluoren-9-ylmethoxycarbonyl-(3-methoxycarbonylcyclobutyl)amino]piperidine-1-carboxylate](/img/structure/B2840001.png)

![2-(Iodomethyl)-1,9-dioxaspiro[4.5]decane](/img/structure/B2840002.png)

![5-((4-Isopropylphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2840008.png)